molecular formula C11H9N3O3 B1387328 (6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid CAS No. 1105192-73-1

(6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid

Cat. No.: B1387328
CAS No.: 1105192-73-1
M. Wt: 231.21 g/mol
InChI Key: PDYZHVRFIOJWAD-UHFFFAOYSA-N
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Description

(6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid: is a heterocyclic compound that features both pyridine and pyridazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyridine derivatives with hydrazine derivatives, followed by oxidation and subsequent functional group modifications .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced with various nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridazine derivatives.

Mechanism of Action

Comparison with Similar Compounds

    Pyridazine: A six-membered ring containing two nitrogen atoms at positions 1 and 2.

    Pyrimidine: A six-membered ring with nitrogen atoms at positions 1 and 3.

    Pyrazine: A six-membered ring with nitrogen atoms at positions 1 and 4.

Uniqueness: (6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid is unique due to its specific arrangement of functional groups and the presence of both pyridine and pyridazine rings. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c15-10-2-1-9(8-3-5-12-6-4-8)13-14(10)7-11(16)17/h1-6H,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYZHVRFIOJWAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1C2=CC=NC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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